molecular formula C6HCl2IN2S B6361122 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine CAS No. 1033744-31-8

2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine

Cat. No.: B6361122
CAS No.: 1033744-31-8
M. Wt: 330.96 g/mol
InChI Key: ZXPZQDFKESECOV-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine: is a heterocyclic compound that contains both chlorine and iodine atoms It is a derivative of thieno[3,2-d]pyrimidine, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring

Scientific Research Applications

Chemistry: 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-inflammatory, antiviral, and anticancer agents .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the development of electronic materials and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine typically involves the chlorination and iodination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine in biological systems involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

    2,4-Dichlorothieno[3,2-d]pyrimidine: Lacks the iodine atom but shares the core structure.

    2,4-Dichloro-5-iodopyrimidine: Similar halogenation pattern but different ring system.

    2,4-Dichloro-7-bromothieno[3,2-d]pyrimidine: Bromine instead of iodine.

Uniqueness: 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. The iodine atom, in particular, can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

2,4-dichloro-7-iodothieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2IN2S/c7-5-4-3(2(9)1-12-4)10-6(8)11-5/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPZQDFKESECOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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